molecular formula C5H7NO2 B12632189 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one CAS No. 956710-49-9

7-Oxa-3-azabicyclo[4.1.0]heptan-2-one

Cat. No.: B12632189
CAS No.: 956710-49-9
M. Wt: 113.11 g/mol
InChI Key: PHTVNQOAOFDDIK-UHFFFAOYSA-N
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Description

7-Oxa-3-azabicyclo[4.1.0]heptan-2-one is a bicyclic compound featuring a fused cyclohexane-oxirane ring system with a ketone group. Its molecular formula is C₆H₈O₂ (MW: 112.07 g/mol), and it is characterized by a strained bicyclo[4.1.0] framework containing oxygen and nitrogen heteroatoms . This compound has been identified as a secondary metabolite in microbial strains under stress conditions, such as nickel-stressed Streptomyces sp. WU20, where it exhibits antibiotic properties .

Properties

CAS No.

956710-49-9

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

7-oxa-3-azabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C5H7NO2/c7-5-4-3(8-4)1-2-6-5/h3-4H,1-2H2,(H,6,7)

InChI Key

PHTVNQOAOFDDIK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2C1O2

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization reactions are fundamental in the formation of bicyclic structures. One notable method involves the transformation of suitable precursors through intramolecular cyclization.

  • Starting Materials : Common precursors include 5-hydroxy-7-oxabicyclo[4.1.0]heptan-2-one.

  • Reaction Conditions : The cyclization is often facilitated by acid or base catalysis, which promotes the formation of the bicyclic framework.

Beckmann Rearrangement

The Beckmann rearrangement is a key reaction for synthesizing lactams from oximes, which can be utilized in forming 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one.

  • Procedure : The reaction involves treating an oxime derivative with an acid catalyst to yield the corresponding lactam.

Oxidation Reactions

Oxidation plays a crucial role in modifying existing structures to achieve the desired functional groups in the synthesis of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one.

  • Reagents : Common oxidizing agents include pyridinium dichromate and tert-butyl hydroperoxide.

Functional Group Transformations

Transformations such as silylation and hydrolysis are often employed to protect or modify functional groups during synthesis.

The following sections detail specific synthetic pathways leading to the formation of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one, highlighting yields and conditions.

Synthesis via Beckmann Rearrangement

One effective route involves the Beckmann rearrangement of 5-hydroxy-7-oxabicyclo[4.1.0]heptan-2-one:

Step Description Yield
1 Dissolve precursor in dichloromethane -
2 Add pyridinium dichromate and sodium acetate -
3 Stir at room temperature for 12 hours 86%

This pathway demonstrates a high yield and is favored for its straightforward approach to generating the bicyclic structure.

Synthesis Using Cyclization of Hydroxy Derivatives

Another method employs cyclization from hydroxy derivatives:

Step Description Yield
1 Dissolve racemic hydroxy compound in THF -
2 Add benzyltrimethylammonium hydroxide and tert-butyl hydroperoxide at low temperature -
3 Stir for several hours and extract product -

This method emphasizes the use of mild conditions and readily available reagents, making it practical for laboratory synthesis.

The preparation methods for 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one encompass a variety of synthetic strategies that leverage cyclization reactions, oxidation processes, and functional group transformations to achieve high yields of this important compound. Each method presents unique advantages that can be tailored based on available materials and desired outcomes in synthetic organic chemistry.

Chemical Reactions Analysis

7-Oxa-3-azabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate and reducing agents such as NADPH-dependent reductases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of cyclohexene can yield 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one as one of the products .

Scientific Research Applications

7-Oxa-3-azabicyclo[4.1.0]heptan-2-one has several scientific research applications. In chemistry, it is used as a substrate to investigate the substrate specificity of various enzymes, such as NADPH-dependent 3-quinuclidinone reductases . In biology and medicine, it has been reported as an anticapsin analog, which suggests potential therapeutic applications . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of various biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
7-Oxa-3-azabicyclo[4.1.0]heptan-2-one C₆H₈O₂ Base structure Antibiotic; stress-induced microbial metabolite
6-Methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one C₁₀H₁₆O₂ 6-methyl, 3-isopropyl substituents Enhances antioxidant capacity in P. hexandrum seeds; regulates ROS homeostasis
7-Allyl-7-aza-bicyclo[4.1.0]heptan-2-one C₉H₁₃NO Allyl group at N7 position Synthetic intermediate for bioactive molecules
Piperitenone Oxide C₁₀H₁₄O₂ 6-methyl, 3-(1-methylethylidene) substituents Natural monoterpene with repellent activity

Key Observations :

  • Substituents significantly alter bioactivity. For example, the 6-methyl-3-isopropyl variant (C₁₀H₁₆O₂) enhances seed germination by modulating reactive oxygen species (ROS) , while the base structure (C₆H₈O₂) acts as an antibiotic .
  • Piperitenone oxide, a monoterpene derivative, demonstrates repellent properties, highlighting the role of alkylidene groups in ecological interactions .
Ring Size and Heteroatom Variations
Compound Name Ring System Heteroatoms Key Differences Applications/Notes Reference
7-Oxa-3-azabicyclo[4.1.0]heptan-2-one Bicyclo[4.1.0] 1 oxygen, 1 nitrogen Larger ring size (7-membered) Antibiotic; ROS modulation
6-Azabicyclo[3.2.0]heptan-7-one Bicyclo[3.2.0] 1 nitrogen Smaller, more strained ring system Cysteine protease inhibitors
Caranone (4,7,7-trimethyl-bicyclo[4.1.0]heptan-3-one) Bicyclo[4.1.0] 1 oxygen Methyl substituents; no nitrogen Industrial solvent; HTFOEL: 0.7 ppm

Key Observations :

  • Ring size impacts strain and reactivity. The bicyclo[3.2.0] system in 6-azabicyclo[3.2.0]heptan-7-one is more strained, favoring interactions with protease active sites .
  • Heteroatom positioning influences toxicity. Caranone, lacking nitrogen, has lower bioactivity but is regulated for occupational exposure due to structural similarity to camphor .
Functional Group Modifications
Compound Name Functional Groups Key Modifications Biological Impact Reference
7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic Acid Carboxylic acid at C6 Increased polarity Potential GABA analog; synthetic precursor
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Benzyl ester at N3 Enhanced lipophilicity Pharmaceutical intermediate; improved solubility in organic solvents
3-Oxa-1-azabicyclo[4.1.0]heptan-2-one derivatives Ethylidene/benzylidene substituents Altered electronic configuration Hydroformylation substrates for catalysis

Key Observations :

  • Carboxylic acid derivatives (e.g., C₆H₉NO₃) exhibit enhanced polarity, making them suitable for neurological applications .
  • Benzyl esters improve synthetic versatility, as seen in the benzyl carboxylate derivative (C₁₃H₁₅NO₃) used in drug development .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)Key Variables
Epoxide CyclizationH2SO460–75Temperature (80–100°C)
Transition Metal CatalysisPd(OAc)245–65Ligand (e.g., PPh3), Solvent

For reproducibility, document reaction parameters (e.g., solvent purity, inert atmosphere) as per guidelines in experimental reporting standards .

What spectroscopic techniques are most effective for characterizing 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one, and how should data be interpreted?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Look for diagnostic peaks: bicyclic protons (δ 1.5–3.0 ppm), lactam carbonyl (δ 170–175 ppm in 13C). Compare with NIST reference data for analogous bicyclic lactams .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the bicyclic scaffold.
  • IR Spectroscopy : Confirm lactam carbonyl stretch (~1650–1700 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns.

Note : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to address ambiguities .

How can computational methods (e.g., DFT) predict the reactivity of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one in ring-opening reactions?

Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) studies can model reaction pathways:

Geometry Optimization : Use B3LYP/6-31G(d) to optimize the ground-state structure.

Transition State Analysis : Identify energy barriers for ring-opening via nucleophilic attack or acid catalysis.

Solvent Effects : Apply implicit solvent models (e.g., PCM) to simulate polar protic solvents.

Key Insight : Computational results may predict regioselectivity in ring-opening (e.g., preferential cleavage at the oxabicyclic oxygen vs. azabicyclic nitrogen) . Validate with experimental kinetic studies.

What strategies resolve contradictions in spectral data when analyzing substituted derivatives of 7-Oxa-3-azabicyclo[4.1.0]heptan-2-one?

Advanced Research Question
Methodological Answer:
Contradictions often arise from stereochemical variations or impurities. Mitigation steps:

Chiral Chromatography : Use HPLC with chiral stationary phases to separate enantiomers (e.g., derivatives with methyl or isopropyl groups) .

X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4,4,6-trimethyl derivatives in NIST data ).

Q. Table 2: Example of Spectral Data Comparison

Derivative1H NMR (δ, ppm)Source
4,4,6-Trimethyl1.2 (s, 3H)NIST
6-Methyl-3-isopropyl1.4 (d, 6H)Experimental

How does the bicyclic structure influence the compound's potential as a pharmaceutical intermediate, and what in vitro assays validate its bioactivity?

Advanced Research Question
Methodological Answer:
The strained bicyclic framework enhances reactivity, making it a candidate for:

  • Prodrug Activation : Lactam ring-opening under physiological pH.
  • Enzyme Inhibition : Docking studies (e.g., AutoDock Vina) predict binding to serine proteases.

Q. Validation Assays :

  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293).
  • Metabolic Stability : Assess half-life in liver microsomes.

Note : Follow pharmacopeial guidelines for purity standards (e.g., USP) when preparing samples for bioactivity studies .

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